2-((2-Chlorobenzyl)oxy)-5-methylbenzaldehyde
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Overview
Description
2-((2-Chlorobenzyl)oxy)-5-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a chlorobenzyl group and a methyl group attached to the benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 2-chlorobenzyl alcohol with 5-methylsalicylaldehyde in the presence of a suitable base. The reaction proceeds through the formation of an ether linkage between the benzyl alcohol and the salicylaldehyde. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chlorobenzyl)oxy)-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-((2-Chlorobenzyl)oxy)-5-methylbenzoic acid.
Reduction: 2-((2-Chlorobenzyl)oxy)-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-((2-Chlorobenzyl)oxy)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-((2-Chlorobenzyl)oxy)-5-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of aldehydes. The molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((2-Chlorobenzyl)oxy)-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.
2-((4-Chlorobenzyl)oxy)-5-methylbenzaldehyde: Similar structure but with the chlorine atom in the para position.
2-((2-Bromobenzyl)oxy)-5-methylbenzaldehyde: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-((2-Chlorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the specific positioning of the chlorobenzyl and methyl groups, which can influence its reactivity and interactions in chemical and biological systems
Properties
Molecular Formula |
C15H13ClO2 |
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Molecular Weight |
260.71 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-5-methylbenzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c1-11-6-7-15(13(8-11)9-17)18-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3 |
InChI Key |
DNDCSXPWYNVTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)C=O |
Origin of Product |
United States |
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